Candesartan-d5 Methyl Ester

Description

BenchChem offers high-quality Candesartan-d5 Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Candesartan-d5 Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

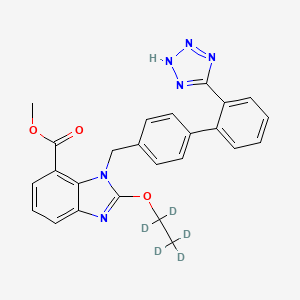

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFEPGTRLLUKI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Candesartan-d5 Methyl Ester: Structure and Molecular Weight

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Candesartan-d5 Methyl Ester, a critical analytical standard in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of this isotopically labeled compound, offering insights into its application and characterization.

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis

In the landscape of modern drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies. Candesartan-d5 Methyl Ester serves as an indispensable tool in the analytical workflow for Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining virtually identical physicochemical properties to the unlabeled parent compound.

Chemical Identity and Structure

Candesartan-d5 Methyl Ester is the deuterated form of Candesartan Methyl Ester. The core structure of Candesartan consists of a benzimidazole ring linked to a biphenyl-tetrazole moiety.[3] The "-d5" designation indicates that five hydrogen atoms on the ethoxy group of the benzimidazole ring have been replaced with deuterium atoms. The "Methyl Ester" signifies the esterification of the carboxylic acid group on the benzimidazole ring with a methyl group.

Key Structural Features:

-

Benzimidazole Core: A bicyclic aromatic heterocycle that is central to the molecule's biological activity.

-

Ethoxy Group (Deuterated): The ethoxy group at the 2-position of the benzimidazole ring is labeled with five deuterium atoms (-OCD2CD3). This is the site of isotopic labeling.

-

Biphenyl-Tetrazole Moiety: This functional group is crucial for the antagonist activity at the AT1 receptor.

-

Methyl Ester Group: The carboxylic acid at the 7-position of the benzimidazole ring is esterified to a methyl ester (-COOCH3).

The following diagram illustrates the workflow for confirming the identity and purity of Candesartan-d5 Methyl Ester:

Caption: Workflow for the synthesis and characterization of Candesartan-d5 Methyl Ester.

Molecular Formula and Weight

The precise determination of molecular formula and weight is fundamental for the accurate preparation of standard solutions and the interpretation of mass spectrometric data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Candesartan | C24H20N6O3 | 440.45 | 139481-59-7[3] |

| Candesartan-d5 | C24H15D5N6O3 | 445.48[2][4] | 1189650-58-5[2][4] |

| Candesartan-d5 Methyl Ester | C25H17D5N6O3 | 459.51[1][5] | 1216502-48-5[1][5] |

The molecular weight of Candesartan-d5 Methyl Ester is 459.51 g/mol , which is a direct result of the addition of a methyl group (CH2) and the mass difference between five deuterium atoms and five hydrogen atoms compared to the parent Candesartan molecule.[1][5]

Rationale for Deuteration at the Ethoxy Group

The choice of the ethoxy group for deuteration is a strategic one. This position is metabolically stable, ensuring that the deuterium labels are not lost during biological processing. This stability is crucial for an internal standard, as it must mimic the behavior of the analyte throughout sample preparation and analysis without undergoing isotopic exchange.

Experimental Protocols

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of Candesartan-d5 Methyl Ester.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of Candesartan-d5 Methyl Ester in a suitable solvent such as methanol. Further dilute to a working concentration of 1 µg/mL with the initial mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion.

-

Data Analysis: Identify the [M+H]+ adduct for Candesartan-d5 Methyl Ester. The expected m/z value would be approximately 460.51. The high-resolution data will allow for confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Objective: To confirm the chemical structure and the position of the deuterium labels.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Candesartan-d5 Methyl Ester in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Observation: The absence of signals corresponding to the ethoxy group protons (a quartet and a triplet) will confirm successful deuteration at this position. The presence of all other expected proton signals will verify the integrity of the core structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Observation: The signals for the deuterated carbons in the ethoxy group will be significantly attenuated or appear as multiplets due to C-D coupling, confirming the location of the deuterium atoms.

-

The logical relationship for the application of Candesartan-d5 Methyl Ester in a typical bioanalytical workflow is depicted below:

Caption: Bioanalytical workflow utilizing Candesartan-d5 Methyl Ester.

Conclusion

Candesartan-d5 Methyl Ester is a high-fidelity internal standard essential for the accurate quantification of Candesartan in complex biological matrices. Its well-defined chemical structure, confirmed by modern analytical techniques, and its precise molecular weight ensure its reliability in regulated bioanalytical assays. This guide provides the foundational technical information required by researchers and drug development professionals to confidently incorporate Candesartan-d5 Methyl Ester into their analytical methodologies.

References

-

U.S. Food and Drug Administration. ATACAND® (candesartan cilexetil) Tablets. [Link]

-

Pharmaffiliates. Candesartan-d5 Methyl Ester. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Candesartan-d5. PubChem Compound Database. [Link]

-

Santa Cruz Biotechnology. Candesartan Methyl Ester-d5. [Link]

-

GLP Pharma Standards. Candesartan | CAS No- 139481-59-7. [Link]

-

Wikipedia. Candesartan. [Link]

-

ResearchGate. The chemical structure of candesartan cilexetil. Molecular Formula is C... [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Candesartan-d5 Methyl Ester Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis

In the landscape of modern pharmaceutical development and analysis, precision and accuracy are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. These standards, which are chemically identical to the analyte of interest but enriched with heavy isotopes, provide a robust method for correcting analytical variability, thereby ensuring the reliability of pharmacokinetic and metabolic studies.

Candesartan, a potent and selective angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension and heart failure. Its prodrug, candesartan cilexetil, is rapidly hydrolyzed to the active candesartan moiety in the body. To accurately quantify candesartan in biological matrices and to study its metabolic fate, a reliable internal standard is essential. Candesartan-d5 Methyl Ester serves as a key reference material and an intermediate in the synthesis of deuterated candesartan. This guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the characterization of Candesartan-d5 Methyl Ester reference standards.

Physicochemical Characterization of Candesartan-d5 Methyl Ester

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use. While experimentally determined data for Candesartan-d5 Methyl Ester is not extensively published, a combination of data from certificates of analysis, computational predictions, and information on analogous compounds provides a detailed profile.

Chemical Structure and Identity

-

Chemical Name: Methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate-d5

-

Synonyms: Candesartan-d5 Methyl Ester

-

CAS Number: 1216502-48-5

-

Molecular Formula: C₂₅H₁₇D₅N₆O₃

-

Molecular Weight: 459.51 g/mol

dot

Caption: A diagram illustrating the key functional components of the Candesartan-d5 Methyl Ester molecule.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of Candesartan-d5 Methyl Ester and its non-deuterated analog, Candesartan Methyl Ester. This comparative data is essential for understanding the subtle influence of isotopic labeling.

| Property | Candesartan-d5 Methyl Ester | Candesartan Methyl Ester (Non-deuterated Analog) | Data Source |

| Appearance | Off-white to light brown solid | Crystalline solid | Certificate of Analysis, PubChem[1] |

| Molecular Formula | C₂₅H₁₇D₅N₆O₃ | C₂₅H₂₂N₆O₃ | Pharmaffiliates[2], PubChem[1] |

| Molecular Weight | 459.51 g/mol | 454.5 g/mol | Pharmaffiliates[2], PubChem[1] |

| Melting Point | Not experimentally determined | Not experimentally determined | |

| Boiling Point | Not experimentally determined | Predicted: 754.8 ± 70.0 °C | ChemicalBook[3] |

| Solubility | Sparingly soluble in methanol; solubility in other organic solvents not detailed. Insoluble in water. | Soluble in DMSO (up to 40 mg/mL), ethyl acetate, and methanol. Practically insoluble in water (<1 mg/mL at 25°C). | ChemicalBook[3], US Patent[4] |

| XLogP3 | Not computed | 4.4 | PubChem[1] |

| Hydrogen Bond Donors | 1 | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 7 | 7 | PubChem[1] |

Analytical Characterization of Candesartan-d5 Methyl Ester Reference Standards

The qualification of a reference standard necessitates a comprehensive analytical characterization to confirm its identity, purity, and integrity. The following section outlines the key analytical techniques and methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of pharmaceutical reference standards. A well-developed HPLC method can effectively separate the main component from any process-related impurities or degradation products.

Expert Insight: The choice of a reversed-phase C18 or cyano column is common for the analysis of candesartan and its derivatives due to their relatively nonpolar nature. The mobile phase composition, particularly the organic modifier (acetonitrile or methanol) and the pH of the aqueous component, is critical for achieving optimal separation. The detection wavelength is typically set at the UV absorbance maximum of the analyte, which for candesartan derivatives is around 254 nm.[5][6]

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 4.0 with trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient program should be developed to ensure the elution and separation of all potential impurities. A starting composition of 60:40 (A:B) can be a good starting point.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the Candesartan-d5 Methyl Ester reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the prepared sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.

dot

Caption: A schematic representation of the HPLC workflow for the purity assessment of a reference standard.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a reference standard. For isotopically labeled compounds, MS is also used to determine the degree of isotopic enrichment.

Expert Insight: Electrospray ionization (ESI) is a suitable ionization technique for candesartan derivatives. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to confirm the elemental composition. For Candesartan-d5 Methyl Ester, the mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 460.5. The isotopic distribution pattern will also be distinct from the non-deuterated analog due to the presence of five deuterium atoms.

Experimental Protocol: Mass Spectrometric Analysis

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization source.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: The sample solution prepared for HPLC analysis can be diluted and infused directly into the mass spectrometer.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Analysis:

-

Confirm the presence of the [M+H]⁺ ion at the expected m/z.

-

Compare the experimentally determined accurate mass with the theoretical mass to confirm the elemental composition.

-

Analyze the isotopic pattern to confirm the presence of five deuterium atoms and determine the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the connectivity of atoms and the position of the isotopic labels.

Expert Insight: ¹H NMR and ¹³C NMR are standard techniques for structural confirmation. For Candesartan-d5 Methyl Ester, the ¹H NMR spectrum will show a significant reduction in the signal intensity of the ethyl group protons compared to the non-deuterated analog, confirming the position of the deuterium labels. 2D NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopic Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an appropriate amount of the reference standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and relevant 2D NMR spectra.

-

Analysis:

-

Assign all proton and carbon signals.

-

Confirm the absence or significant reduction of proton signals corresponding to the deuterated positions.

-

Ensure the overall spectral data is consistent with the proposed structure of Candesartan-d5 Methyl Ester.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of a reference standard over time.

-

Storage Conditions: Candesartan-d5 Methyl Ester should be stored in a well-closed container, protected from light, at a controlled temperature, typically in a freezer at -20°C.

Conclusion

Candesartan-d5 Methyl Ester is a critical reference material for the accurate quantification of candesartan in research and development. This guide has provided a comprehensive overview of its physicochemical properties and the analytical methodologies required for its characterization. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can ensure the quality and reliability of this essential reference standard, ultimately contributing to the development of safe and effective medicines.

References

- Google Patents. (n.d.). US8143435B2 - One pot process for the preparation of candesartan.

-

International Journal of Pharmaceutical Sciences and Research. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANDESARTAN BY DERIVATIVE SPECTROSCOPY (FIRST ORDER AND SECOND ORDER). Retrieved from [Link]

-

Veeprho. (n.d.). Candesartan Methyl Ester N2-Trityl Analog | CAS 1796932-77-8. Retrieved from [Link]

-

ResearchGate. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Candesartan-impurities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). Analytical Method Development and Validation for the Estimation of Candesartan by Derivative Spectroscopy (Fourth Order). Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (2016). Solubility Enhancement of Candesartan Cilexetil by Mixed Solvency Approach. Retrieved from [Link]

- Google Patents. (n.d.). US20050250827A1 - Preparation of candesartan cilexetil in high purity.

- Google Patents. (n.d.). WO2005070398A2 - Pharmaceutical compositions of candesartan cilexetil stabilized with co-solvents.

-

ResearchGate. (n.d.). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2023). A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Candesartan. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. PubMed Central. Retrieved from [Link]

-

World Intellectual Property Organization. (n.d.). WO/2020/140193 SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE. PATENTSCOPE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl candesartan. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. PubMed. Retrieved from [Link]

Sources

- 1. Methyl candesartan | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Candesartan | 139481-59-7 [chemicalbook.com]

- 4. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Efficacy vs. Analytical Precision: A Technical Comparison of Candesartan Cilexetil and Candesartan-d5 Methyl Ester

Executive Summary

This technical guide delineates the critical distinctions between Candesartan Cilexetil , a widely prescribed angiotensin II receptor blocker (ARB) prodrug, and Candesartan-d5 Methyl Ester , a specialized stable isotope-labeled internal standard.

While the former represents the Active Pharmaceutical Ingredient (API) designed for bioavailability and blood pressure regulation, the latter is a Quality Control Tool used exclusively in high-sensitivity Mass Spectrometry (LC-MS/MS) to quantify genotoxic or process-related impurities (specifically Candesartan Methyl Ester) within the drug substance.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in their chemical derivatization and isotopic composition. Candesartan cilexetil is esterified to enhance lipophilicity for oral absorption, whereas Candesartan-d5 Methyl Ester is esterified to mimic a specific process impurity and deuterated for mass spectral differentiation.

Molecular Architecture Comparison

| Feature | Candesartan Cilexetil (API) | Candesartan-d5 Methyl Ester (Analytical Standard) |

| CAS Number | 145040-37-5 | 1216502-48-5 (Typical for d5-variant) |

| Core Structure | Benzimidazole-tetrazole | Benzimidazole-tetrazole |

| Ester Moiety | Cilexetil (Cyclohexyl 1-hydroxyethyl carbonate) | Methyl (Simple methyl ester) |

| Isotopic State | Natural Abundance (Light) | Deuterated (d5 , typically on the ethoxy group) |

| Molecular Weight | ~610.66 g/mol | ~459.51 g/mol |

| Solubility | Lipophilic (Sparingly soluble in water) | Lipophilic (Soluble in MeOH, DMSO) |

| Primary Role | Prodrug (Hydrolyzed to active Candesartan) | Internal Standard (IS) for Impurity Profiling |

The "Methyl Ester" Impurity Context

During the synthesis of Candesartan Cilexetil, if methanol is used as a solvent (e.g., during trityl deprotection or crystallization), the carboxylic acid moiety of the intermediate can undergo unwanted esterification, forming Candesartan Methyl Ester (Impurity I/B).

Regulatory bodies (FDA/EMA) require strict control of this impurity. Candesartan-d5 Methyl Ester is the synthetic isotopologue added to samples to quantify this specific impurity accurately, compensating for ionization suppression in MS analysis.

Part 2: Functional Roles & Mechanisms

Candesartan Cilexetil: The Bioactivation Pathway

Candesartan cilexetil is biologically inactive. Its therapeutic value relies on rapid ester hydrolysis during absorption from the gastrointestinal tract.[1][2][3]

-

Mechanism: The cilexetil moiety increases lipophilicity, allowing passage through the intestinal epithelium.

-

Activation: Carboxylesterases in the gut wall and plasma cleave the cilexetil group.[1]

-

Result: Release of active Candesartan , which binds tightly to the AT1 receptor, blocking Angiotensin II-mediated vasoconstriction.[1][3]

Candesartan-d5 Methyl Ester: The Analytical Workflow

This molecule is never administered to patients. Its function is purely metrological.

-

Mechanism: It co-elutes with the non-deuterated Methyl Ester impurity during Liquid Chromatography but is distinct in Mass Spectrometry due to the mass shift (+5 Da).

-

Application: In Isotope Dilution Mass Spectrometry (IDMS), it corrects for:

-

Matrix Effects: Ion suppression/enhancement in the MS source.

-

Extraction Efficiency: Loss of analyte during sample preparation.

-

Visualizing the Divergence

The following diagram illustrates the metabolic fate of the drug versus the analytical utility of the standard.

Caption: Figure 1. Left: Metabolic activation of Candesartan Cilexetil.[1] Right: Use of d5-Methyl Ester IS for impurity quantitation.

Part 3: Experimental Methodologies

Protocol A: LC-MS/MS Quantitation of Methyl Ester Impurity

Objective: Use Candesartan-d5 Methyl Ester to quantify trace levels of Candesartan Methyl Ester in a drug substance batch.

Reagents:

-

Analyte: Candesartan Methyl Ester (Reference Standard).

-

Internal Standard (IS): Candesartan-d5 Methyl Ester.[4]

-

Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA).

Workflow:

-

Stock Preparation:

-

Dissolve Candesartan-d5 Methyl Ester in DMSO to 1 mg/mL.

-

Dilute to working concentration (e.g., 500 ng/mL) in ACN:Water (50:50).

-

-

Sample Spiking:

-

Weigh 10 mg of Candesartan Cilexetil (API sample).

-

Dissolve in diluent.

-

Spike with a fixed volume of the d5-IS working solution .

-

-

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% FA in Water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Mass Spectrometry (MRM Parameters):

-

Impurity (Target): Monitor transition m/z 455.2 → 235.1 (Example transition).

-

IS (d5-Standard): Monitor transition m/z 460.2 → 240.1 (Mass shift +5).

-

-

Calculation:

-

Calculate Area Ratio:

-

The d5-IS corrects for any signal fluctuation caused by the heavy matrix of the API.

-

Protocol B: Metabolic Stability Assessment (Cilexetil)

Objective: Verify the prodrug nature of Candesartan Cilexetil (contrast with the stability of the methyl ester).

Workflow:

-

Incubation System: Human Plasma or Intestinal S9 fraction.

-

Initiation:

-

Spike Candesartan Cilexetil (1 µM) into pre-warmed plasma (37°C).

-

-

Sampling:

-

Aliquots taken at 0, 5, 15, 30, and 60 mins.

-

Quench with ice-cold Acetonitrile (precipitates proteins).

-

-

Analysis:

-

Monitor disappearance of Cilexetil (MW 610) and appearance of Active Candesartan (MW 440).

-

Note: Candesartan Methyl Ester is generally more stable to hydrolysis than Cilexetil, which is why it persists as an impurity if formed.

-

Part 4: Synthesis & Stability Considerations

Synthesis of the d5-Standard

The synthesis of Candesartan-d5 Methyl Ester typically involves esterification of the Candesartan precursor using deuterated methanol (CD3OD) or a deuterated alkylating agent.

-

Reaction: Candesartan (Acid) + Methanol-d3/d4

Candesartan Methyl Ester-d3/d5. -

Note: The "d5" usually implies labeling on the ethoxy side chain (using d5-ethyl iodide during the benzimidazole ring construction) rather than the methyl ester group itself, to ensure the label is retained even if the ester hydrolyzes (though for this specific standard, the ester integrity is key). Check specific CoA for label position.

Stability

-

Candesartan Cilexetil: Hygroscopic and light-sensitive. Must be stored desipated.

-

Candesartan-d5 Methyl Ester: Stable in solution (DMSO/Methanol) at -20°C. As an ester, it is susceptible to hydrolysis at high pH; therefore, analytical buffers should be kept acidic (pH < 4) during LC-MS analysis.

References

-

FDA Labeling (Atacand). Clinical Pharmacology: Mechanism of Action and Pharmacokinetics of Candesartan Cilexetil.

-

PubChem Compound Summary. Candesartan Cilexetil (CID 2541) and Related Impurities.

- European Pharmacopoeia (Ph. Eur.).Candesartan Cilexetil Monograph: Impurity B (Methyl Ester).

-

Simson Pharma. Candesartan-d5 Methyl Ester: Structure and Applications as Internal Standard.

-

LGC Standards. Impurity Reference Materials: Candesartan Methyl Ester and Deuterated Analogs.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 4. Methyl candesartan | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Candesartan-d5 Methyl Ester in Angiotensin II Receptor Blocker Research

Abstract

This technical guide provides a comprehensive overview of the critical role of Candesartan-d5 Methyl Ester in the research and development of angiotensin II receptor blockers (ARBs). We will delve into the intricacies of the Renin-Angiotensin-Aldosterone System (RAAS), the mechanism of action of ARBs, and the indispensable role of stable isotope-labeled internal standards in bioanalytical assays. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth protocols for the application of Candesartan-d5 Methyl Ester in pharmacokinetic and metabolic studies.

Introduction: The Renin-Angiotensin-Aldosterone System and the Rise of Angiotensin II Receptor Blockers

The Renin-Angiotensin-Aldosterone System (RAAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The system is initiated by the release of renin from the kidneys in response to low blood pressure.[3][4] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[3] Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), primarily in the lungs.[5]

Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2.[6] The binding of angiotensin II to AT1 receptors on vascular smooth muscle cells triggers vasoconstriction, leading to an increase in blood pressure.[7][8] It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[9][10]

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively block the binding of angiotensin II to the AT1 receptor.[6][11] This targeted inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[6] ARBs are widely prescribed for the treatment of hypertension, heart failure, and diabetic nephropathy.[6][9]

Candesartan is a potent and long-acting ARB.[12] It is administered as a prodrug, Candesartan cilexetil, which is rapidly and completely hydrolyzed to the active drug, candesartan, during absorption from the gastrointestinal tract.[13][14][15]

The Imperative for Precision: Bioanalytical Challenges and the Role of Internal Standards

Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[16] However, the complexity of biological matrices can introduce significant variability into the analytical process, a phenomenon known as the "matrix effect." This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.

To mitigate these challenges, an internal standard (IS) is incorporated into the analytical workflow.[17] An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "critical reagent" for LC-MS assays.[18][17][19] Deuterated standards co-elute with the analyte and experience similar matrix effects and ionization efficiencies, thereby providing a reliable means of correcting for analytical variability.[19][20]

Candesartan-d5 Methyl Ester: A Key Tool for Robust Bioanalysis

Candesartan-d5 Methyl Ester is a deuterated analog of the methyl ester of candesartan. The five deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the unlabeled candesartan by the mass spectrometer, while its chemical properties remain nearly identical. This makes it an excellent internal standard for the quantification of candesartan in biological samples.

Synthesis and Characterization

The synthesis of Candesartan-d5 Methyl Ester typically involves the introduction of deuterium atoms at specific, non-exchangeable positions on the candesartan molecule. This is often followed by esterification to form the methyl ester. While specific synthesis routes are often proprietary, general methods for the preparation of candesartan and its intermediates are available in the scientific literature.[21][22][23][24] Rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry is essential to confirm the isotopic purity and chemical structure of the final product.

Application in LC-MS/MS Bioanalytical Assays

Candesartan-d5 Methyl Ester is employed as an internal standard in LC-MS/MS methods for the quantification of candesartan in various biological matrices, most commonly plasma. The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable methods that meet the stringent requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA).[25][26]

Experimental Protocol: Quantification of Candesartan in Human Plasma using LC-MS/MS with Candesartan-d5 Methyl Ester as an Internal Standard

This section provides a detailed, step-by-step methodology for a typical bioanalytical workflow.

Materials and Reagents

-

Candesartan reference standard

-

Candesartan-d5 Methyl Ester (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized, 18.2 MΩ·cm)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve candesartan and Candesartan-d5 Methyl Ester in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the candesartan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Candesartan-d5 Methyl Ester stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of candesartan |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MRM Transitions | Candesartan: e.g., m/z 441.2 → 263.1 |

| Candesartan-d5: e.g., m/z 446.2 → 268.1 |

Note: The specific MRM transitions should be optimized for the instrument being used.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[25][27][28][29] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.[26]

-

Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[26]

-

Calibration Curve: Linearity, accuracy, and precision over the defined concentration range.

-

Recovery: Efficiency of the extraction process.[26]

-

Matrix Effect: Assessment of ion suppression or enhancement.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.[26]

Visualizing the Core Concepts

The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Candesartan

Caption: The RAAS pathway and the inhibitory action of Candesartan on the AT1 receptor.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study using Candesartan-d5 Methyl Ester.

Conclusion

Candesartan-d5 Methyl Ester is an indispensable tool in the development and evaluation of candesartan and other angiotensin II receptor blockers. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data that is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. The principles and protocols outlined in this guide underscore the importance of meticulous experimental design and validation in modern drug development. By leveraging the power of advanced analytical techniques and well-characterized internal standards, researchers can continue to advance our understanding of ARBs and their role in cardiovascular medicine.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Evaluation of the Pharmacokinetic Interaction between Candesartan Cilexetil and Felodipine. (2025, August 7). ResearchGate.

- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

- A simple and rapid determination of candesartan in human plasma by LC- MS/MS. (2017, September 26). International Journal of Pharmacy.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.

- Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition. (n.d.). PMC.

- Candesartan. (n.d.). PubChem.

- Angiotensin II Receptor Blockers (ARBs) Nursing NCLEX Pharmacology Cardiovascular. (2019, May 20). YouTube.

- Design and Synthesis of the Candesartan Key Intermediate. (2019, January 24). ResearchGate.

- Renin-Angiotensin-Aldosterone System (RAAS). (2025, November 5). Cleveland Clinic.

- Prodrugs in Cardiovascular Therapy. (2008, May 14). PMC.

- Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. (n.d.). PMC.

- Angiotensin II Receptor Blockers (ARB). (2025, May 5). StatPearls.

- Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. (2007, August 15). PubMed.

- SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE. (n.d.). WIPO Patentscope.

- Significance of angiotensin type 1 receptor blockade: why are angiotensin II receptor blockers different?. (n.d.). PubMed.

- Physiology, Renin Angiotensin System. (n.d.). StatPearls.

- What is the mechanism of Candesartan Cilexetil?. (2024, July 17). Patsnap Synapse.

- Angiotensin Receptor Blockers (ARBs). (n.d.). CV Pharmacology.

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.

- Angiotensin receptor blockers (ARBs). (n.d.). Heart Matters magazine.

- The Renin-Angiotensin-Aldosterone-System. (2023, August 22). TeachMePhysiology.

- (PDF) Prodrugs in Cardiovascular Therapy. (2025, October 16). ResearchGate.

- Preparation of candesartan cilexetil in high purity. (n.d.). Google Patents.

- The Renin–Angiotensin–Aldosterone System, RAAS, Animation. (2020, September 29). YouTube.

- NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. (2010, April 7). LOCKSS.

- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).

- Lc–MS/MS Method For Simultaneous Estimation of Candesartan And Hydrochlorothiazide in Human Plasma And Its Use in Clinical Pha. (n.d.).

- Bioanalytical Method Validation. (n.d.).

- Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.).

- Renin-Angiotensin-Aldosterone System. (n.d.). Zero To Finals.

- Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. (n.d.). SciELO.

Sources

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. zerotofinals.com [zerotofinals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 9. youtube.com [youtube.com]

- 10. bhf.org.uk [bhf.org.uk]

- 11. Significance of angiotensin type 1 receptor blockade: why are angiotensin II receptor blockers different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 16. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 23. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. resolvemass.ca [resolvemass.ca]

- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 27. hhs.gov [hhs.gov]

- 28. labs.iqvia.com [labs.iqvia.com]

- 29. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Synthesis and Isotopic Purity of Candesartan-d5 Methyl Ester

This guide provides an in-depth exploration of the chemical synthesis and rigorous isotopic purity analysis of Candesartan-d5 Methyl Ester, a critical internal standard for pharmacokinetic studies of the angiotensin II receptor antagonist, Candesartan. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and characterization of isotopically labeled pharmaceutical standards.

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Development

Isotopically labeled compounds, such as Candesartan-d5, are indispensable tools in modern drug development.[1] They serve as ideal internal standards in quantitative bioanalytical assays, typically employing liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of stable isotopes, like deuterium, results in a compound that is chemically identical to the parent drug but has a distinct, higher mass. This allows for precise differentiation and quantification in complex biological matrices, overcoming issues of ion suppression and extraction variability. The methyl ester form is often synthesized for improved solubility in organic solvents and for use in specific analytical applications.

The efficacy of a deuterated standard is fundamentally dependent on its chemical and isotopic purity. Therefore, a well-defined synthetic route and robust analytical methods to verify the degree and location of isotopic labeling are paramount. This guide will detail a feasible synthetic pathway for Candesartan-d5 Methyl Ester and the subsequent analytical workflows for confirming its isotopic integrity.

Strategic Synthesis of Candesartan-d5 Methyl Ester

The synthesis of Candesartan-d5 Methyl Ester requires a multi-step approach, beginning with the construction of the core Candesartan molecule followed by the introduction of the deuterium labels and final esterification. Several synthetic routes for Candesartan and its prodrug, Candesartan Cilexetil, have been reported.[3][4][5] The strategy outlined here focuses on a convergent synthesis that allows for the late-stage introduction of the deuterium atoms, maximizing isotopic enrichment.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the coupling of two key intermediates: a substituted benzimidazole moiety and a biphenyl tetrazole component. Deuterium labeling can be strategically introduced on the phenyl ring of the biphenyl tetrazole portion, as this is less likely to undergo exchange reactions. The final step will be the esterification of the carboxylic acid group of Candesartan-d5 to its methyl ester.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Candesartan-d5 Methyl Ester.

Detailed Experimental Protocols

Step 1: Synthesis of the Benzimidazole Intermediate

The synthesis of the benzimidazole core can follow established literature procedures.[4][5] This typically involves the reaction of 2-amino-3-nitrobenzoic acid derivatives, followed by reduction and cyclization to form the benzimidazole ring system.

Step 2: Synthesis of the Deuterated Biphenyl Tetrazole Intermediate

This is a critical step where the deuterium atoms are introduced. A plausible method involves the use of a deuterated starting material or a hydrogen-deuterium exchange reaction on a suitable precursor. For this guide, we propose a late-stage deuteration of the biphenyl moiety.

-

Protocol:

-

Start with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.

-

Perform a hydrogen-deuterium exchange on the phenyl ring using a suitable catalyst (e.g., Pd/C) and a deuterium source (e.g., D2 gas or a deuterated solvent like D2O) under elevated temperature and pressure. The trityl protecting group helps to stabilize the tetrazole ring during this process.

-

Monitor the reaction by mass spectrometry to achieve the desired level of deuteration (d5).

-

Purify the deuterated intermediate by column chromatography.

-

Step 3: Coupling and Deprotection

The deuterated biphenyl tetrazole intermediate is then coupled with the benzimidazole core.

-

Protocol:

-

React the deuterated biphenyl tetrazole intermediate with Ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate in the presence of a base (e.g., K2CO3) in a suitable solvent like acetonitrile.[4]

-

After the coupling reaction, the trityl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).[6]

-

This yields Candesartan-d5 ethyl ester.

-

Step 4: Hydrolysis to Candesartan-d5

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Protocol:

-

Treat the Candesartan-d5 ethyl ester with a base such as sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., ethanol or THF).[7]

-

Heat the reaction mixture to drive the hydrolysis to completion.

-

Acidify the reaction mixture to precipitate Candesartan-d5.

-

Filter and dry the product.

-

Step 5: Methyl Esterification

The final step is the conversion of the carboxylic acid to the methyl ester.

-

Protocol:

-

Dissolve Candesartan-d5 in a suitable solvent like methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) or use a milder esterification agent like trimethylsilyl diazomethane.

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

-

Neutralize the reaction and extract the product with an organic solvent.

-

Purify the final product, Candesartan-d5 Methyl Ester, by column chromatography or recrystallization.

-

Isotopic Purity Assessment: A Two-Pronged Approach

Ensuring the isotopic purity of Candesartan-d5 Methyl Ester is crucial for its use as an internal standard.[8][9] A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive characterization of the isotopic distribution and the location of the deuterium labels.[10]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a powerful technique for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[11][12]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of Candesartan-d5 Methyl Ester in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.

-

Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to separate the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species.

-

Data Analysis:

-

Identify the molecular ion cluster for Candesartan-d5 Methyl Ester.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total. The isotopic purity is typically reported as the percentage of the desired d5 species.

-

-

| Isotopologue | Expected m/z | Relative Abundance (%) |

| Candesartan-d0 Methyl Ester | [Calculated m/z] | [Value] |

| Candesartan-d1 Methyl Ester | [Calculated m/z] | [Value] |

| Candesartan-d2 Methyl Ester | [Calculated m/z] | [Value] |

| Candesartan-d3 Methyl Ester | [Calculated m/z] | [Value] |

| Candesartan-d4 Methyl Ester | [Calculated m/z] | [Value] |

| Candesartan-d5 Methyl Ester | [Calculated m/z] | >98% (Target) |

Table 1: Representative data table for HRMS analysis of Candesartan-d5 Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity

While HRMS provides the overall isotopic distribution, NMR spectroscopy is essential for confirming the location of the deuterium labels. Both ¹H NMR and ²H NMR can be employed.

-

¹H NMR Protocol:

-

Sample Preparation: Dissolve a precise amount of Candesartan-d5 Methyl Ester in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis: Compare the spectrum of the deuterated compound to that of an unlabeled Candesartan Methyl Ester standard. The signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. Integration of the remaining proton signals relative to a non-deuterated portion of the molecule can provide an estimate of the isotopic enrichment at specific sites.[13]

-

-

²H NMR Protocol:

-

Sample Preparation: Prepare a concentrated solution of Candesartan-d5 Methyl Ester in a protonated solvent.

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of the labeling sites.[14]

-

Analytical Workflow Diagram

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN102887890B - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 6. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 7. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]

- 8. isotope.com [isotope.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

- 13. studymind.co.uk [studymind.co.uk]

- 14. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

Stability Profile of Deuterated Candesartan Methyl Ester: A Technical Guide

The following technical guide details the stability profile of Deuterated Candesartan Methyl Ester.

Executive Summary

Deuterated Candesartan Methyl Ester (Candesartan-Me-d_n) serves a dual role in bioanalysis and pharmaceutical development: as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Candesartan Methyl Ester (a process impurity) and as a surrogate reference for studying ester-based prodrug kinetics.

While structurally robust compared to its labile counterpart, Candesartan Cilexetil, the Methyl Ester variant exhibits a distinct stability profile governed by transesterification kinetics and hydrolytic susceptibility . This guide provides a mechanistic analysis of these degradation pathways and establishes self-validating protocols for the handling, storage, and utilization of this critical reagent.

Chemical Identity & Physicochemical Basis[1][2]

To understand stability, we must first isolate the structural vulnerabilities. Candesartan Methyl Ester differs from the active drug (Candesartan) by a methyl ester moiety and from the commercial prodrug (Candesartan Cilexetil) by the absence of the carbonate-ester side chain.

-

Core Structure: Benzimidazole fused to a tetrazole-biphenyl ring.

-

Labile Moiety: Methyl ester group at the benzimidazole C7 position.

-

Isotopic Labeling: Typically Deuterium (

) incorporated at the ethoxy side chain or the phenyl ring.-

Critical Note: C-D bonds are kinetically stable and resistant to exchange under standard conditions. However, labels on exchangeable heteroatoms (N-D, O-D) are labile and unsuitable for LC-MS/MS use.

-

The Deuterium Isotope Effect

The substitution of Hydrogen with Deuterium introduces a kinetic isotope effect (KIE). The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.

-

Stability Impact: Deuterated analogs generally exhibit equal or slightly superior chemical stability against oxidative metabolism compared to non-deuterated forms.

-

Retention Time: In Reverse Phase LC, deuterated isotopologs may elute slightly earlier than the analyte due to reduced lipophilicity, a phenomenon critical for setting integration windows.

Stability Profile Analysis

Hydrolytic Instability (The Ester Bond)

The primary degradation pathway for Candesartan Methyl Ester is hydrolysis to the parent acid, Candesartan. This reaction is pH-dependent and catalyzed by both acids and bases.

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon of the methyl ester.

-

Risk Factor: High. Even trace moisture in organic solvents (DMSO, Acetonitrile) can trigger hydrolysis over extended storage periods.

Transesterification (The Solvent Effect)

This is the most overlooked stability risk.

-

The Trap: Researchers often dissolve esters in ethanol. For Candesartan Methyl Ester, dissolving in ethanol leads to the formation of Candesartan Ethyl Ester via base-catalyzed transesterification (often catalyzed by trace alkalinity in glass or basic impurities).

-

The Solution: Methanol is the thermodynamic stabilizer. Dissolving Candesartan Methyl Ester in methanol forces the equilibrium to remain as the methyl ester.

-

Contrast: For Candesartan Cilexetil, methanol is destructive (causing conversion to methyl ester). For Candesartan Methyl Ester, methanol is protective.[1]

-

Photostability

The tetrazole-biphenyl and benzimidazole systems are chromophores that absorb UV light, leading to radical-mediated degradation (N-oxide formation or desethylation).

-

Risk Factor: Moderate. Handling under amber light is mandatory.

Isotopic Stability (Scrambling)

Deuterium scrambling occurs if the label is placed on an acidic position (e.g., alpha to a carbonyl or on an aromatic ring susceptible to electrophilic attack in strong acid).

-

Validation: Commercial standards usually label the ethoxy group (stable) or the phenyl ring (stable). Avoid exposure to strong mineral acids (pH < 1) which could theoretically catalyze aromatic exchange.

Visualization: Degradation Pathways[3]

The following diagram illustrates the kinetic fate of Candesartan Methyl Ester under various stress conditions.

Caption: Figure 1. Degradation and stabilization pathways of Candesartan Methyl Ester. Note the protective role of Methanol (Green) versus the transesterification risk in Ethanol (Yellow).

Experimental Protocols (Self-Validating)

Stock Solution Preparation (The "Methanol Rule")

This protocol ensures the integrity of the ester bond is maintained during solubilization.

-

Solvent Selection: Use LC-MS Grade Methanol exclusively.

-

Why: Methanol prevents transesterification to other esters. Acetonitrile is acceptable but lacks the "equilibrium protection" against trace water hydrolysis.

-

-

Concentration: Prepare a primary stock at 1.0 mg/mL.

-

Container: Amber borosilicate glass vials with PTFE-lined caps.

-

Avoid: Plastic tubes (leachables can catalyze hydrolysis) or clear glass (photolysis).

-

-

Storage: -20°C or lower.

-

Validation Step (Self-Check):

-

Inject the fresh stock immediately onto LC-MS.

-

Monitor the transition for Candesartan Acid (Loss of 14 Da from methyl ester).

-

Acceptance Criteria: < 0.5% Hydrolysis product present at T=0.

-

Forced Degradation Study (Stress Testing)

Perform this to validate the stability-indicating capability of your analytical method.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 2 hours | Partial conversion to Candesartan Acid. |

| Base Hydrolysis | 0.1 N NaOH, RT, 30 mins | Rapid, complete conversion to Candesartan Acid. |

| Oxidation | 3% H₂O₂, RT, 2 hours | Formation of N-Oxide impurities (Mass +16). |

| Transesterification | Dissolve in Ethanol , add 0.01% NaOH | Formation of Ethyl Ester (Mass +14 vs Methyl). |

Real-Time Stability Monitoring

For working solutions (e.g., 100 ng/mL in 50:50 MeOH:Water):

-

Stability Window: 24 hours at 4°C (Autosampler).

-

Risk: Aqueous dilution increases hydrolysis risk.

-

Mitigation: Acidify the aqueous mobile phase/diluent with 0.1% Formic Acid. The ester is most stable at pH 3.0 - 5.0; highly acidic or basic pH accelerates hydrolysis.

Application in Bioanalysis (LC-MS/MS)

When using Deuterated Candesartan Methyl Ester as an Internal Standard (IS):

-

Cross-Signal Interference: Ensure the deuterated IS does not contain isotopic impurities (D0) that contribute to the analyte signal.

-

Requirement: The contribution of the IS to the analyte MRM channel should be < 20% of the LLOQ response.

-

-

Retention Time Shift: Expect the deuterated analog to elute slightly before the non-deuterated analyte (Deuterium Isotope Effect on lipophilicity).

-

Action: Widen the expected retention time window in the processing method by ± 0.2 min.

-

-

Matrix Effect Tracking: Because the IS is chemically identical (save for isotopes) to the analyte, it perfectly compensates for matrix suppression unless hydrolysis occurs differentially.

-

Critical Control: Ensure the IS is added after any extreme pH extraction steps, or ensure the extraction pH is buffered to pH 4-5 to prevent IS hydrolysis during processing.

-

References

-

Mechanism of Transesterification: Title: Transesterification: Mechanism and Solvent Effects. Source: Master Organic Chemistry. URL:[Link]

-

Candesartan Cilexetil Hydrolysis Kinetics: Title: Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure.[2] Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed). URL:[Link]

-

Stability of Deuterated Internal Standards: Title: Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (Parallels for ARB stability). Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed). URL:[Link]

-

Photostability of Candesartan: Title: Stress degradation study of candesartan cilexetil via UV spectrophotometry. Source: Wisdom Library / International Journal. URL:[Link]

-

Impurity Profiling: Title: A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities.[3] Source: National Institutes of Health (PMC). URL:[Link]

Sources

- 1. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 2. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS Using Candesartan-d5 Methyl Ester as an Internal Standard

Abstract

This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of candesartan in human plasma. As a practical guide for researchers in drug development and clinical pharmacology, this document provides a comprehensive framework, from sample preparation to data analysis. A key feature of this protocol is the use of Candesartan-d5 Methyl Ester as an internal standard (IS), a choice that necessitates a foundational approach to method development, particularly in the empirical determination of its mass spectrometric properties. We provide detailed procedures for three common sample preparation techniques—protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)—allowing users to select the most appropriate method for their laboratory's needs.

Introduction: The Rationale for a Robust Bioanalytical Method

Candesartan is a potent and selective angiotensin II receptor antagonist, widely prescribed for the management of hypertension and heart failure.[1] Accurate quantification of candesartan in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[2]

A critical component of a reliable LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and matrix effects.[3] While Candesartan-d4 is a commonly utilized IS for candesartan analysis, this guide will focus on the application of Candesartan-d5 Methyl Ester.[4][5] The use of a less common IS requires a thorough, first-principles approach to method development, which we will detail herein.

Foundational Method Development: Characterizing the Internal Standard

Given the absence of readily available data for Candesartan-d5 Methyl Ester, the initial and most critical step is the empirical determination of its mass-to-charge ratio (m/z) and its fragmentation pattern to establish the Multiple Reaction Monitoring (MRM) transitions.

Protocol for Determining MRM Transitions

-

Prepare a 1 µg/mL solution of Candesartan-d5 Methyl Ester in a 50:50 mixture of acetonitrile and water.

-

Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Full Scan (Q1 Scan): Acquire data in full scan mode to identify the precursor ion (the [M+H]⁺ adduct). Based on the structure, this is expected to be around m/z 460.2.

-

Product Ion Scan (Q3 Scan): Set the mass spectrometer to fragment the identified precursor ion and scan the third quadrupole to identify the most abundant and stable product ions.

-

Select MRM Transitions: Choose the most intense and specific precursor-product ion transition for quantification. A secondary, less intense transition can be used for confirmation.

This systematic approach ensures that the chosen MRM transitions are optimal for sensitivity and selectivity, forming a solid foundation for the quantitative method.

Comprehensive Analytical Protocol

This section details the complete workflow for the quantification of candesartan in human plasma.

Materials and Reagents

-

Candesartan reference standard (≥98% purity)

-

Candesartan-d5 Methyl Ester (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (with K2EDTA as anticoagulant)

-

Solvents for extraction (e.g., methyl tert-butyl ether, dichloromethane)

-

Solid-phase extraction cartridges (e.g., C18)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of candesartan and Candesartan-d5 Methyl Ester in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the candesartan stock solution in 50:50 acetonitrile/water to create calibration standards.

-

Internal Standard Spiking Solution (5 µg/mL): Dilute the Candesartan-d5 Methyl Ester stock solution in 50:50 acetonitrile/water.[6]

Sample Preparation: A Comparative Approach

The choice of sample preparation method is a balance between cleanup efficiency, recovery, and throughput. We present three validated options.

-

To 100 µL of plasma sample, add 50 µL of the internal standard spiking solution.[7]

-

Add 500 µL of cold acetonitrile and vortex for 10 minutes.[7]

-

Centrifuge at 13,000 rpm for 5 minutes.[7]

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

Causality: PPT is the simplest and fastest method, ideal for high-throughput screening. However, it offers the least cleanup, potentially leading to greater matrix effects.

-

To 200 µL of plasma sample, add 10 µL of the internal standard spiking solution and vortex.[6]

-

Add 200 µL of 1.0 M acetic acid and vortex.[6]

-

Add 4.0 mL of a mixture of tert-butyl-methyl-ether and dichloromethane (60:40, v/v) and vortex for 15 minutes.[6]

-

Centrifuge at 3500 rpm for 15 minutes at 4°C.[6]

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 2.0 mL of the mobile phase.[6]

Causality: LLE provides a cleaner sample than PPT by partitioning the analyte into an organic solvent, leaving many endogenous interferences in the aqueous phase.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 50 µL of plasma, add the internal standard and vortex.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

Causality: SPE offers the most thorough cleanup by utilizing specific chemical interactions between the analyte and the solid phase, resulting in the lowest matrix effects and highest sensitivity.[1]

LC-MS/MS Instrumentation and Conditions

The following parameters have been shown to be effective for the analysis of candesartan and can serve as a starting point for method optimization.[4][6]

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 50 x 4.6 mm, 3 µm)[6] |

| Mobile Phase A | 5 mM Ammonium Formate in water (pH adjusted to 2 with formic acid)[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.5 mL/min[6] |

| Gradient | Isocratic: 10% A, 90% B[4] |

| Injection Volume | 5 µL[6] |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Source Temp. | 500°C[1] |

| IonSpray Voltage | 5500 V[1] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Candesartan | 441.1 | 263.1 | Positive[4][6] |

| Candesartan-d5 Methyl Ester | To be determined empirically | To be determined empirically | Positive |

Calibration Curve and Quality Control

-

Calibration Standards: Prepare a series of calibration standards in blank human plasma, typically ranging from 1 to 500 ng/mL.[4][6]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Data Analysis and Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[8] Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[8]

Experimental Workflow Visualization

Caption: Overall workflow for the quantification of candesartan.

Conclusion

This application note provides a comprehensive and adaptable protocol for the quantification of candesartan in human plasma using LC-MS/MS with Candesartan-d5 Methyl Ester as an internal standard. By providing a clear methodology for the empirical determination of the internal standard's MRM transitions and offering a selection of robust sample preparation techniques, this guide empowers researchers to develop and validate a method that is tailored to their specific analytical needs. The presented protocol is sensitive, selective, and suitable for high-throughput applications in both research and regulated environments.

References

-

Forjan, V., Cvitkovič Maričič, L., Prosen, H., & Brodnjak Vončina, D. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry. Acta Chimica Slovenica, 63(1), 38-46. [Link]

-

Anonymous. (2020). A simple, sensitive, high-throughput and robust method for estimation of candesartan in human plasma using LC-MS/MS. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

Lee, H. W., et al. (2020). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 50(5), 493-501. [Link]

-

Bonthu, M. G., Atmakuri, L. R., & Jangala, V. R. (2018). Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

-

Kumar, A., Dwivedi, S. P., & Prasad, T. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 810. [Link]

- Agilent Technologies. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations.

- Singh, B., et al. (2016). Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 128, 143-150.

-

Challa, B. R., et al. (2017). A simple and rapid determination of candesartan in human plasma by LC-MS/MS. International Journal of Pharmacy, 7(4), 1-6. [Link]

- Karnakova, A. V., et al. (2020). Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

- 1. Mass Spectrometry of Esterified Cyclodextrins | MDPI [mdpi.com]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. pharmascholars.com [pharmascholars.com]

- 4. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.net [pharmacyjournal.net]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Robust Sample Preparation Strategies for the Quantification of Candesartan in Human Plasma via LC-MS/MS

Abstract & Introduction

Candesartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] It is administered as an inactive prodrug, Candesartan Cilexetil, which is rapidly and completely hydrolyzed to its active carboxylic acid form, Candesartan, during absorption in the gastrointestinal tract.[3][4] Accurate quantification of Candesartan in human plasma is fundamental for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.